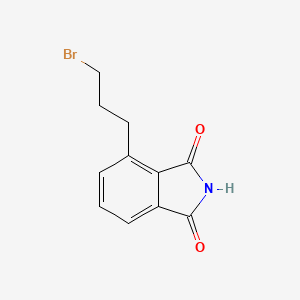

Bromopropylphthalimide

Description

Contextual Significance as a Synthetic Precursor in Organic Chemistry

The primary role of N-(3-Bromopropyl)phthalimide in organic synthesis is as a precursor to primary amines. The phthalimide (B116566) group acts as a protecting group for the amine, preventing it from undergoing unwanted side reactions. This strategy is central to the Gabriel synthesis, a classic method for the preparation of primary amines. masterorganicchemistry.com

The process begins with the deprotonation of phthalimide, followed by an SN2 reaction with an alkyl halide, in this case, the bromine of the bromopropyl chain is intramolecularly positioned. masterorganicchemistry.com This forms the N-substituted phthalimide. Subsequent cleavage of the phthalimide group, typically using hydrazine (B178648), liberates the primary amine. masterorganicchemistry.com This controlled method avoids the over-alkylation that often plagues the direct reaction of amines with alkyl halides. masterorganicchemistry.com

Beyond the Gabriel synthesis, the electrophilic nature of the carbon atom attached to the bromine makes N-(3-Bromopropyl)phthalimide an excellent substrate for nucleophilic substitution reactions. chemimpex.com This allows for the introduction of the phthalimidopropyl moiety into a diverse range of molecules, forming the basis for the synthesis of various bioactive compounds and functional materials. chemimpex.com For instance, it is used in the synthesis of flavonoid derivatives and Hederagenin (B1673034), a template for antitumor compounds. chemicalbook.com

Historical Perspective of Phthalimide Derivatives in Academic Synthesis Research

The use of phthalimide in organic synthesis dates back to 1887 with the work of Siegmund Gabriel. rsc.org His development of the Gabriel synthesis provided a reliable method for forming primary amines, a fundamental transformation in organic chemistry. masterorganicchemistry.com Phthalimide and its derivatives quickly became recognized as versatile building blocks in organic transformations. rsc.org

Historically, research focused on the reaction of potassium phthalimide with various alkylating agents, including dihalogenated alkanes, to produce N-alkylphthalimides. scribd.com These intermediates could then be converted to the corresponding primary amines. scribd.com Over the decades, the scope of phthalimide chemistry has expanded significantly. Researchers have explored various methods for the synthesis and functionalization of phthalimides, including metal-catalyzed reactions and metal-free systems. rsc.org

Phthalimide derivatives have been extensively studied for their wide range of biological activities, including anti-convulsant, anti-inflammatory, analgesic, and immunomodulatory properties. researchgate.netresearchgate.netbiomedgrid.com This has driven significant research into the synthesis of novel phthalimide-containing molecules for potential therapeutic applications. researchgate.netresearchgate.net

Scope and Research Trajectories for N-(3-Bromopropyl)phthalimide

Current research continues to leverage the unique reactivity of N-(3-Bromopropyl)phthalimide for the creation of novel and complex molecular architectures. Its application extends to various fields:

Pharmaceutical Synthesis: The compound remains a key intermediate in the development of new therapeutic agents. chemimpex.com Researchers are actively exploring its use in the synthesis of anti-cancer agents and other drugs. chemimpex.com For example, it has been used in the synthesis of piperazine (B1678402) derivatives with potential antibacterial activity. ajopred.com

Polymer Chemistry: N-(3-Bromopropyl)phthalimide is utilized in the production of specialty polymers, contributing to enhanced thermal stability and chemical resistance. chemimpex.com

Materials Science: Its ability to form stable derivatives makes it valuable in the development of functional materials. chemimpex.com

Chemosensors: Recent studies have shown its use in the construction of chemosensors, for example, for the detection of pesticides. nih.gov

Cross-Coupling Reactions: N-(3-Bromopropyl)phthalimide has been employed as an alkyl electrophile in advanced cross-coupling reactions, demonstrating its compatibility with modern synthetic methodologies. nih.gov

Future research is likely to focus on developing more efficient and sustainable synthetic methods utilizing N-(3-Bromopropyl)phthalimide. This includes the exploration of novel catalytic systems and reaction conditions to broaden its applicability and improve reaction yields. researchgate.net Furthermore, the continued investigation into the biological activities of its derivatives will likely lead to the discovery of new therapeutic leads and specialized materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

4-(3-bromopropyl)isoindole-1,3-dione |

InChI |

InChI=1S/C11H10BrNO2/c12-6-2-4-7-3-1-5-8-9(7)11(15)13-10(8)14/h1,3,5H,2,4,6H2,(H,13,14,15) |

InChI Key |

OQMOVLOOIDNTQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)NC2=O)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to N 3 Bromopropyl Phthalimide

Conventional Synthetic Routes to N-(3-Bromopropyl)phthalimide

Conventional methods for synthesizing N-(3-Bromopropyl)phthalimide have been well-established for decades. These routes typically involve the N-alkylation of a phthalimide (B116566) salt with a propyl-based electrophile, a reaction famously known as the Gabriel synthesis.

Condensation Reactions with Phthalimide or its Salts (e.g., Potassium Phthalimide)

The most common and direct method for the synthesis of N-(3-Bromopropyl)phthalimide is the condensation reaction between potassium phthalimide and 1,3-dibromopropane (B121459). prepchem.comgoogle.comgoogle.com In this SN2 reaction, the phthalimide anion acts as a nucleophile, displacing one of the bromide ions from the 1,3-dibromopropane molecule. An excess of 1,3-dibromopropane is often used to minimize the formation of the dialkylated byproduct, 1,3-diphthalimidopropane. acs.org

A typical procedure involves heating potassium phthalimide with 1,3-dibromopropane in a polar aprotic solvent. prepchem.com For instance, reacting potassium phthalimide with 1,3-dibromopropane in N,N-dimethylacetamide (DMAC) at 120°C for 4 hours has been shown to produce N-(3-Bromopropyl)phthalimide in a 77% yield after recrystallization from ethanol. prepchem.com Alternative solvents such as acetone (B3395972) are also employed, though reaction times can be significantly longer, with one procedure reporting a 24-hour reflux to achieve a 72% yield. google.com In some variations, phthalimide is reacted directly with 1,3-dibromopropane using a base like potassium carbonate in acetone to generate the phthalimide anion in situ, yielding the product in high purity (95%) and a 98.2% yield. google.com

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Potassium Phthalimide, 1,3-Dibromopropane | N/A | N,N-Dimethylacetamide | 120 | 4 | 77 | prepchem.com |

| Potassium Phthalimide, 1,3-Dibromopropane | N/A | Acetone | Reflux | 24 | 72 | google.com |

| Phthalimide, 1,3-Dibromopropane | K₂CO₃ | Acetone | 55 (Reflux) | Not specified | 98.2 | google.com |

| Potassium Phthalimide, 1,3-Dibromopropane | N/A | None (Neat) | 100-120 | Not specified | Not specified | google.com |

Alkylation Strategies

Alkylation is the fundamental strategy underpinning the synthesis of N-(3-Bromopropyl)phthalimide. The process is a classic example of the Gabriel synthesis, which is a robust method for converting primary alkyl halides to primary amines. In this specific synthesis, the goal is to form the intermediate alkylated phthalimide. The reaction involves the nucleophilic attack of the phthalimide anion on an alkyl halide. acs.org

To avoid the pre-formation of potassium phthalimide, the reaction can be carried out by adding a base, such as potassium carbonate, to a mixture of phthalimide and an alkylating agent like 1,3-dibromopropane or 1-bromo-3-chloropropane (B140262) in a suitable solvent. acs.orggoogle.com The use of 1-bromo-3-chloropropane is a strategic choice to reduce the formation of the dialkylated byproduct, as the chloro substituent is less reactive than the bromo substituent. acs.org The efficiency of the alkylation can be influenced by steric hindrance; for instance, the synthesis of N-(3-Bromopropyl)phthalimide often results in lower yields (62-64%) compared to its shorter-chain analogue, N-(2-bromoethyl)phthalimide (69-71%), under similar conditions due to increased steric effects.

Advanced Synthetic Techniques for Enhanced Yield and Efficiency

To overcome the limitations of conventional methods, such as long reaction times and the use of high-boiling point solvents, several advanced techniques have been developed. These methods often lead to higher yields, shorter reaction times, and more environmentally friendly processes. nih.govresearchgate.net

Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is an effective technique for carrying out reactions between reactants in immiscible phases (e.g., solid-liquid or liquid-liquid). In the synthesis of N-substituted phthalimides, PTC facilitates the transfer of the phthalimide anion from the solid or aqueous phase to the organic phase, where it can react with the alkyl halide. ptfarm.pl

For the synthesis of N-alkylated phthalimides, a typical solid-liquid PTC system involves reacting potassium phthalimide and an appropriate bromide in a solvent like acetone in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA). ptfarm.pl This method has been successfully applied to the alkylation of phthalimide with various bromides, demonstrating its utility for creating a range of N-substituted derivatives. ptfarm.pl The use of PTC can enhance reaction rates and allows for milder reaction conditions compared to traditional methods.

Ultrasonic Wave-Assisted Synthesis

The application of ultrasonic waves can significantly accelerate chemical reactions. In the context of N-(3-Bromopropyl)phthalimide synthesis, ultrasound-assisted methods have been explored to improve reaction efficiency. researchgate.net The mechanical effects of ultrasound, such as acoustic cavitation, enhance mass transfer and increase the reactivity of the solid potassium phthalimide, leading to shorter reaction times and improved yields. Studies on the N-butylation of potassium phthalimide have demonstrated that immersing the reactor in an ultrasound bath improves the reaction outcome. mdpi.com This technique represents a green chemistry approach by reducing energy consumption and reaction time.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for dramatically reducing reaction times, often from hours or days to mere minutes. nih.govresearchgate.net The synthesis of N-alkylated phthalimides is particularly amenable to this technique. Microwave irradiation has been used in the alkylation of other substrates with N-(3-Bromopropyl)phthalimide, showcasing the efficiency of this heating method. For example, in the alkylation of a dihomooxacalix nih.govarene, a reaction that takes 5 days under conventional reflux conditions was completed in 30 minutes with microwave irradiation, increasing the yield of the desired product from 76% to 93%. nih.gov While this example uses N-(3-Bromopropyl)phthalimide as a reactant rather than the product, the principle applies directly to its synthesis. A related microwave-assisted synthesis of N-(2-bromoethyl)phthalimide from potassium phthalimide and 1,2-dibromoethane (B42909) in DMF at 100°C achieved an 80% yield in just 15 minutes, demonstrating the potential for a similarly rapid synthesis of the bromopropyl analogue.

| Technique | Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| Phase Transfer Catalysis | Potassium Phthalimide, Alkyl Bromide | TEBA | Acetone | 6 h | Not specified | ptfarm.pl |

| Microwave-Assisted | p-tert-butyldihomooxacalix nih.govarene, N-(3-Bromopropyl)phthalimide | K₂CO₃, 160°C | Acetonitrile | 30 min | 93 (of dialkylated product) | nih.gov |

Mechanically-Assisted Synthesis (e.g., Ball Milling)

Mechanically-assisted synthesis, particularly through ball milling, represents an alternative to traditional solvent-based methods, often lauded for its green chemistry principles. However, its application in the synthesis of N-(3-bromopropyl)phthalimide derivatives has yielded mixed results.

Research involving the direct O-alkylation of p-tert-butyldihomooxacalix prepchem.comarene with N-(3-bromopropyl)phthalimide using ball milling methodologies has been documented. mdpi.comgrafiati.com In these studies, mechanochemistry was explored as a solvent-free alternative to conventional heating and microwave irradiation. mdpi.com Despite the potential advantages, ball milling was generally found to be an inefficient method for this specific type of alkylation. mdpi.comgrafiati.com

In one set of experiments, a solvent-free ball milling reaction was conducted for 2 hours at a rotation speed of 500 rpm. researchgate.net The resulting mixture contained 70% of the unreacted starting material, with only 30% conversion to the desired mono-substituted product. researchgate.net Further attempts to optimize the reaction by adjusting reagent ratios and prolonging the reaction time to 12 hours did increase the yield of the target mono-substituted compound to 46%. researchgate.net However, a significant portion of the starting material (27%) remained unreacted, and various other di- and tetra-substituted byproducts were also formed. researchgate.net

The table below summarizes the findings from these mechanically-assisted synthesis attempts.

| Method | Reactants | Conditions | Results | Product Distribution | Reference |

| Ball Milling | p-tert-butyldihomooxacalix prepchem.comarene, N-(3-bromopropyl)phthalimide, K₂CO₃ | 2 hours, 500 rpm, solvent-free | Inefficient Reaction | 70% Unreacted, 30% Mono-product | researchgate.net |

| Ball Milling | p-tert-butyldihomooxacalix prepchem.comarene, N-(3-bromopropyl)phthalimide, K₂CO₃ | 12 hours | Improved but incomplete | 27% Unreacted, 46% Mono-product, 19% Di-product | researchgate.net |

These findings suggest that while mechanochemistry is a viable synthetic tool for many reactions, its efficacy is highly dependent on the specific substrates and target molecule. For the alkylation reaction involving N-(3-bromopropyl)phthalimide with a complex scaffold like a dihomooxacalix prepchem.comarene, ball milling did not prove to be a superior method compared to alternatives like microwave-assisted synthesis, which resulted in higher yields and selectivity in shorter reaction times. mdpi.comgrafiati.com

Impurity Analysis and Purification Methods in Synthetic Research

The synthesis of N-(3-bromopropyl)phthalimide, typically achieved by the reaction of potassium phthalimide with 1,3-dibromopropane, can lead to the formation of specific impurities that require targeted purification strategies. prepchem.comgoogle.com

A primary impurity in this synthesis is the bis-phthalimido byproduct, specifically 1,3-diphthalimidopropane. chemicalbook.comlookchem.com This impurity arises from the reaction of both bromine atoms of 1,3-dibromopropane with the phthalimide nucleophile. Another potential impurity is unreacted potassium phthalimide. google.com Additionally, commercial products may contain minor impurities, such as dark particulates resulting from trace amounts of bromine in the crystals. thermofisher.com

Several purification methods are employed to isolate N-(3-bromopropyl)phthalimide from these byproducts. The most commonly cited and effective technique involves Soxhlet extraction with diethyl ether (Et₂O). chemicalbook.comlookchem.com The desired N-(3-bromopropyl)phthalimide is soluble in diethyl ether, while the bis-phthalimido impurity is not, allowing for an efficient separation. chemicalbook.comlookchem.com Following extraction, the solvent is evaporated, and the crude product is further purified by recrystallization. chemicalbook.com

Recrystallization is a standard final purification step. prepchem.com Various solvents can be used, with ethanol, aqueous ethanol, and petroleum ether being commonly reported to yield the purified crystalline product. chemicalbook.com

The table below outlines common impurities and the corresponding purification methods.

| Impurity | Source | Purification Method | Reference |

| 1,3-Diphthalimidopropane | Reaction of 1,3-dibromopropane with two equivalents of phthalimide | Soxhlet extraction with diethyl ether | chemicalbook.comlookchem.com |

| Potassium Phthalimide | Unreacted starting material | Washing with a solution of sodium carbonate | google.com |

| Trace Bromine | Residual from synthesis | Recrystallization | thermofisher.com |

| General Byproducts | Side reactions during synthesis | Recrystallization from ethanol, aqueous ethanol, or petroleum ether | prepchem.comchemicalbook.com |

Reactivity and Mechanistic Studies of N 3 Bromopropyl Phthalimide

Nucleophilic Substitution Reactivity of the Bromopropyl Moiety

The primary mode of reactivity for N-(3-bromopropyl)phthalimide involves the bromopropyl moiety. The carbon atom bonded to the bromine atom is electrophilic due to the electronegativity of bromine, making it a target for nucleophiles. This reactivity allows for the displacement of the bromide ion in a nucleophilic substitution reaction, typically following an SN2 mechanism. libretexts.org

This process is a cornerstone of the Gabriel synthesis for preparing primary amines. byjus.com In this context, N-(3-bromopropyl)phthalimide acts as an alkylating agent. A nucleophile attacks the carbon-bearing bromine, forming a new covalent bond and displacing the bromide leaving group. libretexts.org The phthalimide (B116566) group serves as a masked primary amine, preventing the over-alkylation that often complicates the synthesis of primary amines from ammonia and alkyl halides. masterorganicchemistry.comlibretexts.org Once the substitution is complete, the phthalimide group can be removed, typically by hydrazinolysis or acidic hydrolysis, to liberate the primary amine. byjus.commasterorganicchemistry.com

A variety of nucleophiles have been shown to react with N-(3-bromopropyl)phthalimide, demonstrating its versatility in synthesis. These include:

Thiol-based nucleophiles: Thiourea and propane-2-thiol readily displace the bromide to form new carbon-sulfur bonds. sfu.caacs.org

Oxygen-based nucleophiles: Phenoxides, generated in the presence of a base like potassium carbonate, can react to form ether linkages. researchgate.net

Nitrogen-based nucleophiles: The Gabriel synthesis itself often begins with the reaction of potassium phthalimide with 1,3-dibromopropane (B121459) to form N-(3-bromopropyl)phthalimide, showcasing the nucleophilicity of the phthalimide anion. chemicalbook.comprepchem.com

| Nucleophile | Reagent(s) | Product Type | Reference |

| Phthalimide Anion | Potassium Phthalimide, 1,3-Dibromopropane | N-Alkyl Phthalimide | chemicalbook.com |

| Thiourea | Thiourea | Pseudo-thiourea Bromide Salt | sfu.ca |

| Phenoxide | Phenol, K2CO3 | Aryl Propyl Ether | researchgate.net |

| Thiol | Propane-2-thiol | Thioether | acs.org |

Role as a Cross-Linking Reagent in Chemical Transformations

N-(3-Bromopropyl)phthalimide is classified as a cross-linking reagent. scientificlabs.iesigmaaldrich.com Cross-linking is the process of chemically joining two or more molecules with a covalent bond. korambiotech.com Reagents that facilitate this process are essential tools for creating larger molecular architectures, modifying polymers, and studying molecular interactions. korambiotech.comvulcanchem.com

The utility of N-(3-bromopropyl)phthalimide as a cross-linker stems from its bifunctional nature. It possesses two distinct reactive sites that can be addressed in a stepwise manner:

The Bromopropyl Group: As detailed previously, the terminal bromine is an excellent electrophile for nucleophilic substitution. This allows the entire phthalimidopropyl moiety to be attached to a primary molecule (Molecule A) that contains a suitable nucleophilic functional group (e.g., an amine, thiol, or alcohol).

The Phthalimide Group: After attachment to Molecule A, the phthalimide group serves as a stable, protected form of a primary amine. This amine can be unmasked in a subsequent step, typically using hydrazine (B178648). masterorganicchemistry.comresearchgate.net The newly revealed primary amine on Molecule A can then be used to form a covalent bond with a second molecule (Molecule B), thus completing the cross-link.

This stepwise reactivity allows for controlled and specific conjugation between different molecular entities, making it a valuable tool in polymer chemistry and the synthesis of complex organic molecules. cymitquimica.comvulcanchem.com

Reaction Suitability in Diverse Chemical Environments

A key advantage of N-(3-bromopropyl)phthalimide in chemical synthesis is its stability and reactivity across a range of common laboratory conditions. This robustness allows for its integration into diverse multi-step synthetic pathways. Research has demonstrated its successful application in various solvents, with different bases, and across a wide spectrum of temperatures.

Common solvents for reactions involving N-(3-bromopropyl)phthalimide are polar aprotic solvents, which are effective at solvating the reactants without interfering with the nucleophilic substitution process. These include:

Dimethylformamide (DMF) researchgate.netchemicalbook.com

Dimethylacetamide prepchem.com

The choice of base is often dependent on the specific nucleophile and reaction requirements. Mild inorganic bases are typically sufficient to facilitate the reaction. Examples include:

Potassium Carbonate (K2CO3) sfu.caresearchgate.net

Potassium Phthalimide (acting as both base and nucleophile) chemicalbook.comprepchem.com

Reactions have been successfully performed at temperatures ranging from room temperature to 120°C, highlighting the thermal stability of the compound. sfu.caresearchgate.netprepchem.com This versatility allows chemists to tailor reaction conditions to optimize yields and minimize side reactions.

| Solvent | Base | Temperature (°C) | Reference |

| Dimethylformamide (DMF) | Tetrabutylammonium Bromide (TBAB) | 70 | chemicalbook.com |

| Dimethylacetamide | - | 120 | prepchem.com |

| Acetone | Potassium Carbonate | Room Temperature | sfu.ca |

| Dimethylformamide (DMF) | Potassium Carbonate | 65 | researchgate.net |

Investigations into Intramolecular and Intermolecular Reaction Pathways

The documented applications of N-(3-bromopropyl)phthalimide are overwhelmingly dominated by its participation in intermolecular reaction pathways, where it reacts with a separate molecular species. Its primary function is to act as an electrophilic building block that links to a nucleophilic partner.

The alkylation of various nucleophiles, as discussed in section 3.1, serves as the principal example of its intermolecular reactivity. In these transformations, the N-(3-bromopropyl)phthalimide molecule reacts with another molecule, such as a thiol, phenoxide, or thiourea, to form a new, larger molecule. sfu.caacs.orgresearchgate.net This role as an alkylating agent is fundamental to its utility in synthesis, enabling the covalent connection of the phthalimidopropyl group to a wide array of substrates.

In contrast, there is a lack of significant research detailing intramolecular reactions of N-(3-bromopropyl)phthalimide. Intramolecular reactions, which occur within a single molecule, would require a portion of the molecule to react with another part of the same molecule. For N-(3-bromopropyl)phthalimide, this would likely involve a nucleophilic part of the phthalimide structure attacking the electrophilic carbon of the bromopropyl chain, or vice versa, leading to a cyclized product. The geometry of the three-carbon (propyl) linker does not readily favor such intramolecular cyclization under standard reaction conditions. Consequently, its synthetic utility is almost exclusively derived from its predictable and efficient participation in intermolecular transformations.

Applications of N 3 Bromopropyl Phthalimide in Advanced Organic Synthesis

Development of Pharmaceutical Intermediates and Biologically Active Molecules

The structure of N-(3-Bromopropyl)phthalimide makes it an ideal reagent for medicinal chemists to synthesize complex molecules with therapeutic potential. The subsequent deprotection of the phthalimide (B116566) group, typically through hydrazinolysis, uncovers the primary amine, which can then participate in further reactions or act as a key pharmacophoric feature.

N-(3-Bromopropyl)phthalimide is instrumental in synthesizing precursors for potent anti-cancer agents. One notable application is in the preparation of polyamine derivatives of natural products like α-hederagenin. While direct synthesis examples are specific to individual research, the general strategy involves using N-(3-Bromopropyl)phthalimide to introduce a protected aminopropyl group, which can then be extended to form a polyamine chain. This polyamine moiety is then conjugated to the hederagenin (B1673034) scaffold.

Research has shown that polyamine derivatives of α-hederagenin exhibit significant cytotoxic activity against various human cancer cell lines. For instance, a study on novel α-hederagenin derivatives highlighted a polyamine-conjugated compound as being more potent than the parent hederagenin, with IC50 values in the low micromolar range against MKN45 and KB cancer cell lines. This enhanced activity is attributed to the polyamine chain, which can interact with cellular targets. The synthesis of such conjugates often relies on the initial introduction of an amino-linker, a role for which N-(3-Bromopropyl)phthalimide is well-suited. The process would typically involve the reaction of a hydroxyl group on hederagenin with a reagent to introduce a reactive site for coupling with the aminopropyl linker derived from N-(3-Bromopropyl)phthalimide.

Table 1: Cytotoxicity of a Hederagenin-Polyamine Derivative

| Cell Line | IC50 (μM) of Hederagenin | IC50 (μM) of Polyamine Derivative 15 |

|---|---|---|

| HeLa | >40 | 4.22 ± 0.15 |

| KBV | >40 | 8.05 ± 0.08 |

Data sourced from studies on α-hederagenin derivatives, indicating the potential of polyamine conjugation.

N-(3-Bromopropyl)phthalimide is utilized in the synthesis of flavonoid derivatives that can serve as valuable pharmacological tools. Specifically, it has been used to create flavonoid derivatives that act as selective modulators of the ATP-binding cassette subfamily C member 1 (ABCC1), also known as multidrug resistance-associated protein 1 (MRP1). The ABCC1 transporter is implicated in drug resistance in cancer cells by effluxing therapeutic agents. Selective modulators are therefore essential for studying the function and role of ABCC1 in cellular processes. The synthesis of these flavonoid derivatives involves the alkylation of a hydroxyl group on the flavonoid scaffold with N-(3-Bromopropyl)phthalimide, followed by subsequent chemical modifications.

A cutting-edge application of N-(3-Bromopropyl)phthalimide is in the development of targeted therapeutic agents, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two.

The phthalimide moiety itself is a key component of many PROTACs, as it is the basis for immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, which are known to bind to the E3 ligase cereblon (CRBN). N-(3-Bromopropyl)phthalimide serves as a valuable building block for constructing the linker part of these degraders. The bromopropyl group allows for the covalent attachment of the phthalimide-containing E3 ligase ligand to the linker, which is then connected to the target protein ligand. This strategic use of N-(3-Bromopropyl)phthalimide facilitates the modular synthesis of PROTAC libraries for screening and optimization of targeted protein degradation.

The synthesis of polyamine analogues with potential as enzyme inhibitors is a well-established application of N-(3-Bromopropyl)phthalimide. Polyamines are crucial for cell growth and proliferation, and their metabolism is a target for anti-cancer drug development. Spermine (B22157) oxidase (SMO) is an enzyme involved in polyamine catabolism, and its inhibition is a therapeutic strategy.

N-(3-Bromopropyl)phthalimide is used in a multi-step synthesis to create spermidine (B129725) and spermine analogues designed to inhibit SMO. For example, in the development of irreversible inactivators of human spermine oxidase, N-(3-bromopropyl)phthalimide is reacted with other amines to build the backbone of the polyamine analogue. The phthalimide group serves as a masked primary amine, which is deprotected in a later step. This synthetic route allows for the precise introduction of various functional groups onto the polyamine scaffold to enhance inhibitory activity and selectivity.

Table 2: Key Steps in the Synthesis of a Spermine Oxidase Inactivator

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | 2-propynylamine, N-(4-bromobutyl)phthalimide | Intermediate 4 | Building the initial carbon skeleton. |

| 2 | Intermediate 4, tert-butoxycarbonyl (Boc) anhydride | Boc-protected intermediate | Protection of the secondary amine. |

| 3 | Boc-protected intermediate, hydrazine (B178648) | Intermediate 6 (amine) | Deprotection of the terminal phthalimide group. |

| 4 | Intermediate 6, N-(3-bromopropyl)phthalimide | Intermediate 7 | Elongation of the polyamine chain. |

This table outlines a representative synthetic sequence for creating polyamine analogues for enzyme inhibition.

N-(3-Bromopropyl)phthalimide is frequently used in the synthesis of various piperazine (B1678402) derivatives, many of which have significant pharmacological activities. The synthesis is typically a straightforward nucleophilic substitution reaction where a piperazine derivative acts as the nucleophile, displacing the bromide from N-(3-Bromopropyl)phthalimide.

A specific example is the preparation of N-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]phthalimide. In this synthesis, 1-(o-methoxyphenyl)piperazine is heated with N-(3-bromopropyl)phthalimide in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. The reaction proceeds to give the desired product in high yield. This intermediate can then be further modified, for instance, by removing the phthalimide group to release the primary amine, which can be used to build more complex molecules with potential therapeutic applications, including antibacterial agents.

The creation of hybrid molecules that combine the pharmacological properties of two different scaffolds is a modern strategy in drug design. N-(3-Bromopropyl)phthalimide has been successfully employed in the synthesis of a caffeic acid-phthalimide hybrid compound designed as an inhibitor of NADPH oxidase. NADPH oxidases are enzymes that produce reactive oxygen species (ROS) and are implicated in inflammation-based diseases.

The synthesis of this hybrid molecule is achieved through a one-step reaction between caffeic acid and N-(3-bromopropyl)phthalimide. The reaction involves the alkylation of the carboxylic acid group of caffeic acid with N-(3-bromopropyl)phthalimide. The resulting hybrid compound was found to be an effective inhibitor of NADPH oxidase. The incorporation of the phthalimide moiety into caffeic acid was shown to be crucial for its inhibitory effectiveness, with the hybrid molecule exhibiting a significantly higher binding energy to the enzyme compared to caffeic acid alone.

Table 3: Comparison of Binding Energies for NADPH Oxidase Inhibition

| Compound | Binding Energy (kJ mol⁻¹) |

|---|---|

| Caffeic acid (C1) | -50.30 |

Data from docking simulation studies showing the enhanced binding of the hybrid compound to the FAD redox site of NOX5.

Synthesis of Compounds Targeting Specific Biological Pathways (e.g., CaMKIIγ:cMyc Axis)

The Ca²⁺/calmodulin-dependent protein kinase II γ (CAMKIIγ) has been shown to stabilize the c-Myc protein, a key regulator of cell proliferation, by phosphorylating it at serine 62. This stabilization of c-Myc is a critical factor in the development and maintenance of certain cancers, such as T cell lymphoma, making the CAMKIIγ:cMyc axis a significant therapeutic target. The inhibition of CAMKIIγ can lead to the destabilization of c-Myc and a reduction in tumor burden.

N-(3-Bromopropyl)phthalimide serves as a key synthetic intermediate for constructing complex molecules designed to interfere with such critical cancer pathways. For instance, it is used in the synthesis of flavonoid derivatives that function as selective modulators for the ATP-binding cassette (ABC) transporter ABCC1, which is implicated in multidrug resistance in cancer. chemicalbook.com It is also utilized as a starting material for derivatives of Hederagenin, a triterpene that serves as a template for developing new antitumor compounds. chemicalbook.com

Furthermore, the compound is a building block in the synthesis of more advanced therapeutic modalities. It has been employed in the creation of purine-like inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein essential for the stability and function of numerous client proteins involved in cancer progression. google.com Its role as a linker is also critical in the development of Proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins. sigmaaldrich.comdundee.ac.uk In these applications, the bromopropyl group allows for covalent attachment to a ligand or core structure, while the phthalimide group provides a masked primary amine that can be deprotected for further elaboration of the molecule.

Functional Material Development

The distinct chemical properties of N-(3-Bromopropyl)phthalimide make it a valuable precursor in the development of a variety of functional materials, including specialty polymers, advanced chemosensors, and catalysts.

N-(3-Bromopropyl)phthalimide is utilized as a functionalizing agent and precursor in the synthesis of specialty polymers with tailored properties. Its ability to introduce a protected amine group onto a polymer backbone allows for the creation of materials with enhanced physical, chemical, or biological characteristics.

One notable application is in the synthesis of block copolymers for biomedical uses. For example, a polyethylene (B3416737) glycol-b-polypropylene sulfide (B99878) (PEG-b-PPS) diblock copolymer can be end-capped with N-(3-bromopropyl)phthalimide. nih.gov This phthalimide-terminated polymer then serves as a macroinitiator or building block. Through hydrazinolysis, the phthalimide group is converted to a primary amine, which can then react with other molecules, such as perylene-3,4,9,10-tetracarboxylic dianhydride, to form more complex PBI tetrablock copolymer structures. nih.gov

In another application, N-(3-Bromopropyl)phthalimide is used to modify existing polymers to improve their functional properties. It can be grafted onto poly(vinyl alcohol) (PVA) by reacting with the hydroxyl groups of the polymer. mdpi.com The resulting phthalimide-substituted PVA can then be treated with hydrazine to expose a primary propylamine (B44156) side chain. This modification yields a propylamine-substituted PVA film with significantly improved mechanical and antibacterial properties, making it suitable for applications such as advanced wound bandages. mdpi.com

The phthalimide moiety is an effective fluorophore and its derivatives are widely used in the design of chemosensors. N-(3-Bromopropyl)phthalimide serves as a key building block for attaching this signaling unit to a larger receptor molecule designed to selectively bind a target analyte.

A prime example is the development of a chemosensor for the detection of the pesticide sulfosulfuron. google.comsigmaaldrich.com In this design, a cyclotricatechylene (CTC) scaffold, which acts as the receptor unit, is functionalized using a propyl-phthalimide derivative. The synthesis involves the reaction of CTC with N-(3-propyl)phthalimide in the presence of a base. google.comsigmaaldrich.com The resulting sensor molecule, a hexaphthalimide-functionalized cyclotricatechylene derivative, exhibits a significant and selective fluorescence enhancement in the presence of sulfosulfuron. google.com The electron-withdrawing nature of the multiple phthalimide groups enhances the binding affinity of the sensor for the pesticide guest molecule. google.com

| Sensor Component | Function | Analyte | Detection Mechanism |

| Cyclotricatechylene (CTC) | Receptor Scaffold | Sulfosulfuron | Host-Guest Interaction |

| Propyl-Phthalimide | Signaling Unit (Fluorophore) | Sulfosulfuron | Fluorescence Enhancement |

While the bromopropyl group offers a reactive handle for covalent attachment, the N-phthalimido group can act as a bulky and electron-withdrawing directing group in catalysis. This allows it to influence the stereoselectivity and regioselectivity of chemical transformations.

The N-phthalimido group has been shown to be an effective protecting and directing group in rhodium-catalyzed C–H functionalization reactions involving donor/acceptor carbenes. Due to its steric bulk, the phthalimide group can shield nearby C–H bonds from the catalyst, directing the functionalization to more distant and accessible sites. Its electron-withdrawing nature also deactivates adjacent C–H bonds through an inductive effect. This combination of steric and electronic influence allows for high levels of regioselectivity and enantioselectivity in the desymmetrization of molecules, such as aminocyclohexane derivatives.

Organic redox flow batteries (ORFBs) are a promising technology for large-scale energy storage, and the development of stable, soluble, and high-performance redox-active organic molecules is crucial. Phthalimide derivatives have been identified as effective anolytes (negative electrolytes) for non-aqueous ORFBs.

N-(3-Bromopropyl)phthalimide is a precursor for synthesizing N-alkylated phthalimides used in these systems. The phthalimide core is the redox-active moiety, capable of reversibly accepting electrons. The nature of the N-alkyl substituent significantly impacts the molecule's physical properties, particularly its solubility in the organic electrolyte, which is a key factor for achieving high energy density.

Research has shown that lengthening the aliphatic chain on the phthalimide nitrogen, for example from methyl to butyl, can increase solubility fourfold (up to 2.0 M) in non-aqueous electrolytes. researchgate.net This enhancement is attributed to a lower molecular packing density, which disrupts intermolecular forces and improves solvation. researchgate.net Consequently, using precursors like N-(3-Bromopropyl)phthalimide allows for the synthesis of redox-active molecules with optimized solubility, leading to ORFB systems with higher energy density and stable performance. researchgate.net

| Phthalimide Derivative | Role | Key Property Enhancement | Application |

| N-propylphthalimide | Anolyte | Increased Solubility | Non-Aqueous Organic Redox Flow Battery |

| N-butylphthalimide | Anolyte | Increased Solubility, Higher Energy Density | Non-Aqueous Organic Redox Flow Battery |

Bioconjugation and Biomolecule Modification

Bioconjugation involves the covalent linking of molecules to biomolecules such as proteins, peptides, or nucleic acids. N-(3-Bromopropyl)phthalimide is a valuable cross-linking reagent in this field due to its bifunctional nature. chemicalbook.com

The bromopropyl group serves as an electrophilic handle that can react with nucleophilic functional groups present on biomolecules, such as the thiol group of cysteine residues in proteins. This reaction forms a stable thioether bond, covalently attaching the phthalimido-propyl linker to the biomolecule.

Attachment of Biomolecules to Surfaces or Other Compounds

N-(3-Bromopropyl)phthalimide functions as a valuable cross-linking reagent in synthetic chemistry. Its utility stems from its dual reactivity. The terminal bromine atom on the propyl chain provides a reactive site for nucleophilic substitution, a common reaction for alkyl halides. This allows the molecule to be covalently attached to surfaces or other molecules that possess nucleophilic functional groups, such as thiols or amines.

Simultaneously, the phthalimide group acts as a stable precursor to a primary amine. Following the attachment via the bromopropyl end, the phthalimide protecting group can be cleaved, typically under hydrazinolysis conditions, to reveal a terminal primary amino group. This newly exposed amine can then be used for subsequent conjugation reactions, such as amide bond formation, effectively linking two different molecular entities or attaching a biomolecule to a functionalized surface. This two-step process makes N-(3-Bromopropyl)phthalimide an effective heterobifunctional linker for applications in materials science and bioconjugation.

Regioselective Modification of Carbohydrates for Glycomimetics and Spacer-Modified Saccharides

A significant application of N-(3-Bromopropyl)phthalimide is in the field of carbohydrate chemistry, specifically for the regioselective modification of sugars. These modified carbohydrates are crucial building blocks for the synthesis of glycomimetics—molecules that mimic the structure of natural sugars to interact with biological systems—and for creating spacer-modified saccharides.

Research has demonstrated a one-step procedure for the regioselective 3-O-(3-phthalimidopropyl)-modification of various sugar derivatives. This reaction utilizes N-(3-bromopropyl)phthalimide in the presence of bis(dibutyltin) oxide, which acts as a catalyst to selectively activate a specific hydroxyl group on the sugar. The process provides a direct route to amino-functionalized carbohydrates, which are otherwise challenging to synthesize. The phthalimidopropyl group not only modifies the sugar at a specific position but also introduces a protected amino functionality at the end of a three-carbon spacer, which is ideal for further chemical elaboration.

| Starting Carbohydrate | Position of Modification | Resulting Product Class | Significance |

|---|---|---|---|

| Methyl α-D-glucopyranoside | 3-O | Amino-functionalized glucoside | Building block for glycomimetics |

| Methyl α-D-mannopyranoside | 3-O | Amino-functionalized mannoside | Precursor for spacer-modified saccharides |

| Methyl β-D-galactopyranoside | 3-O | Amino-functionalized galactoside | Intermediate for glycoconjugate synthesis |

Applications in Agrochemical Synthesis

The phthalimide structural motif is a well-established pharmacophore in the agrochemical industry, forming the core of several fungicides and insecticides. N-(3-Bromopropyl)phthalimide serves as a key intermediate in the synthesis of novel N-substituted phthalimide derivatives being investigated for potent agrochemical activity.

The compound provides a phthalimide core and a reactive handle (the bromopropyl group) that allows for the introduction of various other functional moieties. Structure-activity relationship (SAR) studies on phthalimide-based fungicides have revealed that the nature of the N-substituent is critical for biological activity. Notably, research has indicated that bromoalkyl substitutions on the phthalimide nitrogen are favorable for developing effective fungicides against devastating phytopathogenic fungi such as Alternaria solani and Botrytis cinerea. This makes N-(3-Bromopropyl)phthalimide a valuable starting material for creating libraries of new agrochemical candidates by reacting its alkyl bromide end with different nucleophiles to introduce diverse chemical functionalities.

| Derivative Class | Target Pest/Pathogen | Significance of N-Substitution | Reference |

|---|---|---|---|

| N-vinylphthalimide | Botrytis cinerea | Vinyl group enhances antifungal activity. | |

| 8-[4-(phthalimide-2-yl) butyloxy] quinoline (B57606) | Alternaria solani | Coupling a quinoline moiety via an alkyl chain leads to high potency. | |

| General N-substituted phthalimides | Caribbean fruit fly (Anastrepha suspensa) | The hydrophobic phthalimide structure is believed to aid in crossing biological barriers in insects. |

Explorations in Environmental Remediation (e.g., Degradation of Pollutants)

The application of N-(3-Bromopropyl)phthalimide specifically in the context of environmental remediation, such as the degradation of pollutants, is not extensively documented in scientific literature. Research into environmental remediation often focuses on the degradation of persistent organic pollutants. While many brominated compounds, such as brominated flame retardants (BFRs), are subjects of environmental concern due to their persistence and potential for bioaccumulation, specific studies detailing the role or fate of N-(3-Bromopropyl)phthalimide in remediation processes are limited. The environmental degradation pathways for such molecules would likely involve the cleavage of the carbon-bromine bond and the biotransformation of the phthalimide ring, processes known for other alkyl halides and halogenated compounds. However, dedicated research on N-(3-Bromopropyl)phthalimide as either a target for remediation or an agent in a remediation strategy is not prominent.

Computational and Theoretical Investigations of N 3 Bromopropyl Phthalimide and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. arxiv.org It has been effectively employed to analyze various properties of phthalimide (B116566) derivatives, providing data that complements experimental findings.

Electronic Structure Analysis (HOMO, LUMO, SOMO)

The electronic characteristics of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in defining the molecule's reactivity and its ability to participate in chemical reactions.

HOMO : As the orbital containing the most loosely held electrons, the HOMO acts as an electron donor. Its energy level is indicative of the molecule's ionization potential.

LUMO : This is the lowest energy orbital that can accept an electron, thus acting as an electron acceptor. Its energy level relates to the molecule's electron affinity.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive, facilitating intramolecular charge transfer.

While direct DFT data for N-(3-Bromopropyl)phthalimide is limited in publicly accessible literature, studies on closely related analogs like N-(bromomethyl)phthalimide and N-(chloromethyl)phthalimide show that the calculated HOMO and LUMO energies are indicative of charge transfer occurring within these molecules. For these analogs, quantum mechanical calculations have been performed using DFT (B3LYP) methods with various basis sets.

Table 1: Representative Frontier Orbital Energies for Phthalimide Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| N-(bromomethyl)phthalimide | DFT/B3LYP/6-311G(d,p) | -7.21 | -1.54 | 5.67 |

This table presents data from closely related analogs to illustrate typical values obtained through DFT calculations.

The Singly Occupied Molecular Orbital (SOMO) is relevant for molecules with unpaired electrons (radicals), such as the phthalimide N-oxyl radical (PINO), which is involved in electron transfer reactions. nih.gov For the ground state of N-(3-Bromopropyl)phthalimide, a closed-shell molecule, the analysis primarily focuses on HOMO and LUMO.

Molecular Geometry Optimization and Conformation

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, is performed computationally by finding the minimum energy conformation of the molecule. DFT methods, such as B3LYP combined with basis sets like 6-31G* or 6-311+G**, are widely used for this purpose. nih.govresearchgate.net

The optimization process yields key geometrical parameters, including:

Bond Lengths : The distances between the nuclei of two bonded atoms.

Bond Angles : The angles formed between three connected atoms.

Dihedral Angles : The angles between planes through two sets of three atoms, which defines the molecule's conformation.

For phthalimide derivatives, theoretical calculations of these parameters typically show good agreement with experimental data obtained from techniques like X-ray crystallography. plos.org In the case of N-halide phthalimides, computational predictions have been successfully used to identify the most stable crystal structures. bohrium.com The optimized geometry is the foundation for all subsequent computational analyses, including vibrational frequencies, electronic spectra, and reactivity predictions.

Table 2: Selected Optimized Geometrical Parameters for a Phthalimide Ring Structure

| Parameter | Atom Connection | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | N-C=O | ~125° |

Values are representative for the phthalimide core based on DFT calculations of similar structures.

Charge Transfer Phenomena and Electronic Aspects of Binding

The distribution of electrons within a molecule is key to understanding its interactions. DFT calculations allow for the visualization and quantification of charge transfer phenomena. Intramolecular charge transfer is often initiated by the excitation of an electron from the HOMO to the LUMO. nih.gov

One powerful tool for analyzing charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution from the perspective of an approaching positive charge, using a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting how the molecule will interact with other molecules, identifying sites susceptible to nucleophilic or electrophilic attack, and understanding non-covalent interactions that govern molecular binding.

In phthalimide derivatives, the electronegative oxygen atoms of the carbonyl groups typically appear as regions of negative electrostatic potential, while the hydrogen atoms of the aromatic ring are areas of positive potential. This charge distribution plays a significant role in the electronic aspects of binding to host molecules or biological receptors.

Prediction of Reactivity and Stability

The electronic parameters derived from DFT calculations serve as powerful descriptors for predicting a molecule's reactivity and stability. As mentioned, the HOMO-LUMO energy gap is a primary indicator: a smaller gap correlates with lower stability and higher reactivity.

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify chemical behavior:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Global Hardness (η) : Measures the resistance to change in the electron distribution or resistance to charge transfer.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors help in comparing the reactivity of different molecules and predicting how they will behave in chemical reactions. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions.

Molecular Docking and Molecular Dynamics Simulations

While DFT provides a static picture of a single molecule, molecular docking and molecular dynamics (MD) simulations are used to study its interactions with other molecules, particularly large biological macromolecules like proteins or DNA. researchgate.net These techniques are essential for drug discovery and materials science.

Elucidation of Host-Guest Interaction Mechanisms

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (the "ligand," e.g., N-(3-Bromopropyl)phthalimide) when bound to a second molecule (the "host" or "receptor," e.g., an enzyme's active site) to form a stable complex. nih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. The resulting binding modes and scores can rationalize the biological activity of phthalimide derivatives and guide the design of new compounds. nih.gov

Molecular Dynamics (MD) simulations take the process a step further by simulating the physical movements of atoms and molecules over time. mdpi.com Starting from a docked host-guest complex, an MD simulation can reveal the stability of the interaction and the conformational changes that occur in both the host and guest. mdpi.com By monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the complex. mdpi.com These simulations provide a dynamic view of the binding process, helping to elucidate the detailed mechanism of interaction, including the role of specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex.

Prediction of Ligand-Analyte Binding Affinity and Stoichiometry

Computational methods, particularly molecular docking, are pivotal in predicting the binding affinity and interaction patterns of N-(3-Bromopropyl)phthalimide and its derivatives with biological targets. semanticscholar.orgmdpi.comnih.gov These in silico techniques simulate the interaction between a ligand (the phthalimide derivative) and an analyte (typically a protein or enzyme receptor), providing insights into the stability of the ligand-receptor complex, which is quantified as binding energy. mdpi.comnih.gov

Molecular docking studies on various phthalimide derivatives have been instrumental in identifying potential therapeutic targets and understanding binding mechanisms. For instance, docking simulations have been used to evaluate phthalimide analogs as inhibitors of the TGF-β protein, which is implicated in cancer. These studies calculate the binding affinity in kcal/mol, with more negative values indicating a stronger, more favorable interaction. mdpi.com In the context of antimicrobial drug design, docking has been used to explore the binding modes of phthalimide derivatives with enzymes like M. tuberculosis enoyl reductase (InhA) and DNA gyrase B. nih.gov Such studies reveal crucial interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the complex. nih.gov

The prediction of binding stoichiometry, the ratio in which molecules bind, can also be inferred from computational analyses. By examining the binding sites and modes of interaction within a receptor, researchers can determine if a ligand is likely to bind in a 1:1 ratio or if multiple binding sites are available. While experimental validation is essential, computational predictions serve as a critical first step in the drug design process, enabling the screening of numerous compounds and the prioritization of candidates with the highest predicted affinity for a specific biological analyte. nih.govnih.gov

Table 1: Predicted Binding Affinities of Selected Phthalimide Derivatives

| Compound ID | Target Protein | Predicted Binding Affinity (kcal/mol) |

| P7 | TGF-β (ALK5) | -12.28 |

| P4 | TGF-β (ALK5) | -11.42 |

| P10 | TGF-β (ALK5) | -8.99 |

| P11 | TGF-β (ALK5) | -7.50 |

| P2 | TGF-β (ALK5) | -7.22 |

| Capecitabine (Control) | TGF-β (ALK5) | -6.95 |

This table is based on data from computational docking studies on N-substituted isoindoline-1,3-dione derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses in Derivative Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. thaiscience.infosemanticscholar.org For phthalimide derivatives, including N-(3-Bromopropyl)phthalimide, QSAR is a powerful tool for rational drug design, helping to predict the activity of new derivatives and to optimize lead compounds. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as electronic effects (e.g., partial atomic charges, HOMO/LUMO energies), hydrophobicity, and steric properties. thaiscience.infoarabjchem.org Statistical methods, most commonly Multiple Linear Regression (MLR), are then employed to build a model that links these descriptors to the observed biological activity, such as enzyme inhibition. thaiscience.infonih.gov

Several QSAR studies on phthalimide analogues have provided valuable insights for derivative design. For example, in the development of HIV-1 integrase inhibitors, 2D-QSAR (HQSAR) and 3D-QSAR (CoMFA) models were created for a series of tricyclic phthalimide derivatives. nih.gov

HQSAR (Hologram QSAR) models identified that a carbonyl-hydroxy-aromatic nitrogen motif positively contributed to the inhibitory activity. nih.gov

CoMFA (Comparative Molecular Field Analysis) contour maps suggested that incorporating bulky substituents at specific positions on the phenyl ring could enhance biological activity. nih.gov

Similarly, a QSAR study on phthalimide derivatives as HIV-1 reverse transcriptase inhibitors indicated that the inhibitory activity was correlated with electronic properties like the partial atomic charge at a specific carbon atom, the energy of the highest occupied molecular orbital (HOMO), and the dipole moment. thaiscience.info These models not only help in understanding the structural requirements for activity but also guide the synthesis of new derivatives with potentially improved potency. thaiscience.infonih.gov

Table 2: Key Parameters in QSAR Models for Phthalimide Derivatives

| QSAR Method | Target | Key Findings/Influential Descriptors | Statistical Significance (Example) |

| HQSAR | HIV-1 Integrase | Atoms, bonds, and connectivity as fragment distinction. Carbonyl-hydroxy-aromatic nitrogen motif is crucial. | q² = 0.802, r² = 0.972 |

| CoMFA | HIV-1 Integrase | Steric fields: Bulky groups in meta/para positions of the phenyl ring increase activity. | q² = 0.748, r² = 0.974 |

| MLR | HIV-1 Reverse Transcriptase | Electronic properties: Partial atomic charge, HOMO energy, and dipole moment. | r = 0.974, q² = 0.785 |

This table summarizes findings from various QSAR studies on phthalimide analogues, illustrating the types of descriptors and their impact on designing new derivatives. thaiscience.infonih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions within a molecular system. researchgate.netuba.ar It provides a detailed picture of charge transfer, electron delocalization, and hyperconjugative interactions by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.netscirp.org For N-(3-Bromopropyl)phthalimide and its derivatives, NBO analysis, typically performed using Density Functional Theory (DFT) computations, offers deep insights into molecular stability. semanticscholar.orgresearchgate.net

The core of NBO analysis involves calculating the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the delocalization of electrons from a donor orbital to an acceptor orbital. researchgate.netscirp.org A higher E(2) value signifies a stronger interaction.

Studies on phthalimide derivatives, such as N-(methyl)phthalimide and the closely related N-(2-bromoethyl)-phthalimide, have utilized NBO analysis to understand their electronic structure. researchgate.net The analysis reveals significant charge transfer from lone pair orbitals (e.g., on oxygen and nitrogen atoms) to antibonding orbitals within the molecule. researchgate.nettaylorfrancis.com These intramolecular interactions are crucial for the stability of the molecular structure. For example, key interactions often involve the delocalization from the lone pairs of the carbonyl oxygens (LP(O)) to the π* antibonding orbitals of adjacent C-C and C-N bonds within the phthalimide ring system. This delocalization contributes to the planarity and rigidity of the phthalimide moiety.

Table 3: Example of NBO Analysis for a Phthalimide Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | π* (C1-C6) | 25.5 | π-conjugation |

| LP (O1) | π* (C1-N2) | 28.1 | π-conjugation |

| LP (N2) | π* (C1-C6) | 45.3 | π-conjugation |

| π (C3-C4) | π* (C5-C6) | 20.1 | π-conjugation |

This table presents hypothetical but representative data for major intramolecular interactions in a phthalimide ring system based on the principles of NBO analysis described in the literature. researchgate.netscirp.org LP denotes a lone pair orbital.

Solvation Free Energy Computations

Solvation free energy (ΔGsolv) is a critical thermodynamic property that describes the energy change associated with transferring a solute from the gas phase to a solvent. nih.govescholarship.org For compounds like N-(3-Bromopropyl)phthalimide, understanding their behavior in a solvent (particularly water) is fundamental to predicting their pharmacokinetic properties, such as absorption and distribution. Computational methods provide a powerful means to estimate this value. semanticscholar.org

Alchemical free energy calculations are a rigorous and widely used approach to compute solvation free energies. nih.govescholarship.org These methods use molecular simulations to transform the solute's interactions in a non-physical ("alchemical") way, for example, by gradually "decoupling" the solute from its surroundings. nih.gov Because free energy is a state function, this path-independent process accurately yields the free energy change for transferring the solute from the solvent to the gas phase. escholarship.org

Another common approach involves the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a defined dielectric constant, rather than as individual molecules. This significantly reduces computational cost while still providing a good estimate of the energetic behavior of a compound in different solvents. A study on phthalimide derivatives, for instance, examined their energetic behavior in various solvents like water, ethanol, and methanol (B129727) using the PCM method to understand how the solvent environment affects molecular stability. researchgate.net

These computations are vital in drug discovery, as ΔGsolv is a key component in predicting solubility and partition coefficients (e.g., octanol/water), which are essential for a drug candidate's ability to reach its target in the body. nih.govbiorxiv.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of different types of protons and their neighboring environments within the Bromopropylphthalimide molecule. The spectrum provides definitive information through chemical shifts (δ), integration, and signal splitting patterns (multiplicity). The integration of signals is proportional to the number of protons giving rise to the signal, which allows for quantitative analysis of the compound's purity or its concentration in a mixture when compared against a known standard. sciepub.comnih.govresearchgate.net

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the bromopropyl chain. The aromatic protons usually appear as two multiplets in the downfield region (around 7.7-7.9 ppm) due to the deshielding effect of the carbonyl groups and the aromatic ring current. The propyl chain protons appear as three distinct signals, typically triplets or multiplets, in the upfield region.

Table 1: Typical ¹H NMR Spectral Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.85 | Multiplet | 4H | Aromatic protons (phthalimide) |

| ~3.71 | Triplet | 2H | -N-CH₂ -CH₂-CH₂-Br |

| ~3.57 | Triplet | 2H | -N-CH₂-CH₂-CH₂ -Br |

| ~2.16 | Multiplet | 2H | -N-CH₂-CH₂ -CH₂-Br |

Note: Data is illustrative and sourced from spectral databases. chemicalbook.com Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the presence of the phthalimide and bromopropyl moieties. The chemical shifts of the carbon signals are indicative of their electronic environment. The carbonyl carbons of the phthalimide group are characteristically found far downfield (~168 ppm), while the aromatic carbons resonate in the mid-range (~123-134 ppm). The aliphatic carbons of the propyl chain appear at higher field strengths. chemicalbook.com

Table 2: Typical ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168.18 | Carbonyl carbons (C=O) |

| ~134.04 | Aromatic carbons (quaternary) |

| ~132.02 | Aromatic carbons (-CH) |

| ~123.29 | Aromatic carbons (-CH) |

| ~36.72 | -N-C H₂-CH₂-CH₂-Br |

| ~31.65 | -N-CH₂-C H₂-CH₂-Br |

| ~29.83 | -N-CH₂-CH₂-C H₂-Br |

Note: Data is illustrative and sourced from spectral databases. chemicalbook.com Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning signals and understanding the spatial relationships between atoms. omicsonline.orgweebly.com

Correlation Spectroscopy (COSY): A COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons in the propyl chain (e.g., between the protons at C1' and C2', and between C2' and C3'). This provides direct evidence for the connectivity of the aliphatic chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment detects protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is crucial for determining the molecule's conformation. In this compound, NOESY could reveal through-space interactions between the N-CH₂ protons of the propyl chain and the adjacent aromatic protons of the phthalimide ring, helping to define the preferred orientation of the side chain relative to the ring system.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to molecular size and shape. emerypharma.com For a pure sample of this compound, all proton signals would exhibit the same diffusion coefficient, resulting in aligned peaks in the diffusion dimension of the 2D DOSY spectrum. This can serve as a powerful tool for purity assessment, as signals from smaller (faster diffusing) or larger (slower diffusing) impurities would be separated along the diffusion axis. acs.orgrsc.org The measured diffusion coefficient can also provide an estimation of the molecule's hydrodynamic radius in a given solvent.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A study on the related compounds phthalimide and N-bromophthalimide provides a strong basis for assigning the vibrational modes of the phthalimide ring system. nih.govresearchgate.net

Key characteristic peaks include:

C=O Stretching: Strong, sharp absorption bands characteristic of the imide carbonyl groups are expected in the region of 1700-1770 cm⁻¹. The symmetric and asymmetric stretching vibrations often result in two distinct peaks.

Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorption bands corresponding to the C-H stretching of the propyl chain are found just below 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond within the imide ring is typically observed in the 1300-1400 cm⁻¹ region.

C-Br Stretching: A band in the lower frequency (fingerprint) region, typically between 500-700 cm⁻¹, can be attributed to the C-Br stretching vibration.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (CH₂) |

| ~1770 & ~1715 | C=O Asymmetric & Symmetric Stretch | Imide |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1400 | C-N Stretch | Imide |

| ~720 | C-H Bend (out-of-plane) | Aromatic (ortho-disubstituted) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule.

For this compound (C₁₁H₁₀BrNO₂), the molecular weight is approximately 268.11 g/mol . sigmaaldrich.com A key feature in its mass spectrum is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is characteristic of compounds containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. sigmaaldrich.com

The fragmentation of N-substituted phthalimides upon ionization typically involves cleavage at the bonds of the alkyl side chain and within the phthalimide structure itself. xml-journal.netresearchgate.net Common fragmentation pathways for this compound would include:

Alpha-cleavage: Loss of the bromine radical (•Br) to form a stable carbocation.

Cleavage of the Propyl Chain: Fission at the C-C bonds of the propyl chain can lead to various fragment ions.

Phthalimide Fragments: Fragmentation of the phthalimide ring itself can lead to characteristic ions, such as the phthaloyl cation at m/z 148 or the ion at m/z 104 resulting from the loss of two CO molecules. A major fragment often observed is the phthalimide anion or a related structure at m/z 146.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 267 / 269 | [C₁₁H₁₀BrNO₂]⁺ | Molecular Ion ([M]⁺) |

| 188 | [C₁₁H₁₀NO₂]⁺ | Loss of •Br |

| 160 | [C₉H₆NO₂]⁺ | Cleavage leading to [Phthalimide-CH₂]⁺ |

| 146 | [C₈H₄NO₂]⁻ | Phthalimide anion fragment |

| 104 | [C₇H₄O]⁺ | Loss of CO from m/z 132 fragment |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique utilized for the characterization of crystalline materials. chemicaljournal.in The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample, governed by Bragg's Law (nλ = 2d sinθ). chemicaljournal.inpdx.edu This phenomenon occurs when X-rays are scattered by the periodic arrangement of atoms within a crystal lattice, producing a unique diffraction pattern that serves as a fingerprint of the material's solid-state structure. pdx.eduiitk.ac.in

For this compound, which exists as a crystalline solid, XRD is indispensable for elucidating its three-dimensional atomic arrangement. chemicalbook.com The analysis of the XRD pattern allows for the determination of key crystallographic parameters, including the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. usp.org This information is crucial for understanding the molecule's conformation in the solid state, including bond lengths, bond angles, and torsion angles.

Furthermore, XRD is a primary tool for identifying and characterizing polymorphism, which is the ability of a compound to exist in more than one crystal structure. nih.gov Different polymorphs of a substance can exhibit distinct physical properties, and XRD provides the definitive method for distinguishing between these forms. nih.gov By comparing the experimental powder X-ray diffraction (PXRD) pattern of a this compound sample to reference patterns, one can confirm its phase identity and purity. usp.orgnih.gov The technique can distinguish crystalline material, which produces sharp Bragg peaks, from amorphous material, which results in broad, undefined humps in the diffraction pattern. iitk.ac.innih.gov

Below is an illustrative data table representing typical output from an XRD analysis of a crystalline powder like this compound.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 60 |

| 21.1 | 4.21 | 100 |

| 25.8 | 3.45 | 75 |

| 28.3 | 3.15 | 50 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrofluorimetry

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground electronic state to a higher energy, excited state. libretexts.org This absorption of energy provides information about the electronic structure of the molecule. Molecules or parts of molecules that strongly absorb light in this region are known as chromophores. libretexts.orgslideshare.net

The structure of this compound contains two key chromophoric features: the phthalimide group, which includes an aromatic benzene ring and two carbonyl groups. These features give rise to specific electronic transitions when the molecule interacts with UV radiation. slideshare.net The primary transitions observed are:

π → π* (pi to pi star) transitions: These high-energy transitions occur within the aromatic ring of the phthalimide moiety, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals. youtube.compharmatutor.org These are typically responsible for strong absorption bands in the UV region. pharmatutor.org

n → π* (n to pi star) transitions: These transitions involve the promotion of a non-bonding electron (n), located on the lone pairs of the carbonyl oxygen atoms, to an antibonding π* orbital of the carbonyl group. youtube.comuzh.ch These transitions are generally of lower energy and intensity compared to π → π* transitions. pharmatutor.org

The resulting UV-Vis absorption spectrum is a plot of absorbance versus wavelength. For this compound, this spectrum would be expected to show characteristic absorption maxima (λmax) corresponding to these electronic transitions, providing qualitative information for its identification.

Spectrofluorimetry is a complementary technique that investigates the fluorescence properties of a molecule after it has absorbed light and reached an excited state. The naphthalimide core, which is structurally related to the phthalimide group in this compound, is a well-known building block for fluorescent materials. researchgate.net This suggests that this compound may also exhibit fluorescent properties.

Fluorescence studies involve exciting the molecule at its absorption wavelength and measuring the emitted light at a longer wavelength. Key photophysical properties that can be determined include:

Stokes Shift: This is the difference in wavelength between the absorption maximum (λmax) and the fluorescence emission maximum. A large Stokes shift is often observed in molecules where the excited state is more polar than the ground state. rsc.org